

Application Note: Determining the IC50 of SARS-CoV-2 Mpro-IN-5

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-5

Cat. No.: B12396527

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a primary target for antiviral drug development. Mpro is essential for processing viral polyproteins, and its inhibition can halt viral replication. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, **SARS-CoV-2 Mpro-IN-5**, using a fluorescence resonance energy transfer (FRET) assay. FRET-based assays are a widely used method for screening Mpro inhibitors due to their sensitivity and suitability for high-throughput screening.^{[1][2][3]} This protocol is adapted from established methodologies for SARS-CoV-2 Mpro inhibitor screening.^{[4][5]}

Principle of the FRET-Based Mpro Assay

The assay utilizes a specific fluorogenic substrate that contains a cleavage site for SARS-CoV-2 Mpro, flanked by a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, leading to a significant increase in fluorescence. The inhibitory activity of **SARS-CoV-2 Mpro-IN-5** is quantified by measuring the reduction in the fluorescence signal in the presence of the inhibitor.

Materials and Reagents

Reagent/Material	Supplier	Catalog #	Storage
Recombinant SARS-CoV-2 Mpro	(Example) Cayman Chemical	(Example) 30595	-80°C
Mpro FRET Substrate	(Example) AnaSpec	(Example) AS-65503	-20°C
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)	In-house preparation	N/A	4°C
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade	(Example) Sigma-Aldrich	(Example) D2650	Room Temp
SARS-CoV-2 Mpro-IN-5	N/A	N/A	-20°C
384-well black, flat-bottom assay plates	(Example) Corning	(Example) 3573	Room Temp
Fluorescence Plate Reader	N/A	N/A	N/A

Experimental Protocol

Reagent Preparation

- Assay Buffer: Prepare a solution of 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, and 1 mM DTT in ultrapure water. Filter sterilize and store at 4°C.
- SARS-CoV-2 Mpro Enzyme Stock: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration (e.g., 20 nM) in chilled assay buffer.
- Mpro FRET Substrate Stock: Reconstitute the substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the stock to the final working concentration (e.g., 20 µM) in assay buffer.

- **SARS-CoV-2 Mpro-IN-5 Stock:** Prepare a 10 mM stock solution of **SARS-CoV-2 Mpro-IN-5** in DMSO.
- **Serial Dilutions of SARS-CoV-2 Mpro-IN-5:** Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 10 nM). Then, dilute each DMSO concentration into the assay buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all conditions (typically $\leq 1\%$).

Assay Procedure

- **Compound Plating:** Add 5 μ L of the serially diluted **SARS-CoV-2 Mpro-IN-5** solutions to the wells of a 384-well plate. Include wells for a positive control (e.g., a known Mpro inhibitor like GC376) and a negative control (DMSO vehicle).[5]
- **Enzyme Addition:** Add 10 μ L of the diluted SARS-CoV-2 Mpro enzyme solution (e.g., 20 nM) to each well containing the inhibitor or control.
- **Pre-incubation:** Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
- **Reaction Initiation:** Add 5 μ L of the diluted Mpro FRET substrate solution (e.g., 20 μ M) to all wells to initiate the enzymatic reaction.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 460-490 nm.[2][5] Record the fluorescence every 60 seconds for 15-30 minutes.

Data Analysis and IC50 Determination

- **Calculate the Rate of Reaction:** Determine the initial velocity (V) of the enzymatic reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
- **Normalize Data:** Express the reaction rates as a percentage of the uninhibited control (DMSO vehicle).

- **Generate Dose-Response Curve:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- **Calculate IC50:** Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation

Table 1: Example Data for IC50 Determination of **SARS-CoV-2 Mpro-IN-5**

[SARS-CoV-2 Mpro-IN-5] (μM)	Log [Inhibitor]	Average Fluorescence Rate (RFU/min)	% Inhibition
100	2	50	95
10	1	150	85
1	0	400	60
0.1	-1	750	25
0.01	-2	950	5
0 (Control)	N/A	1000	0

Table 2: Summary of IC50 Values

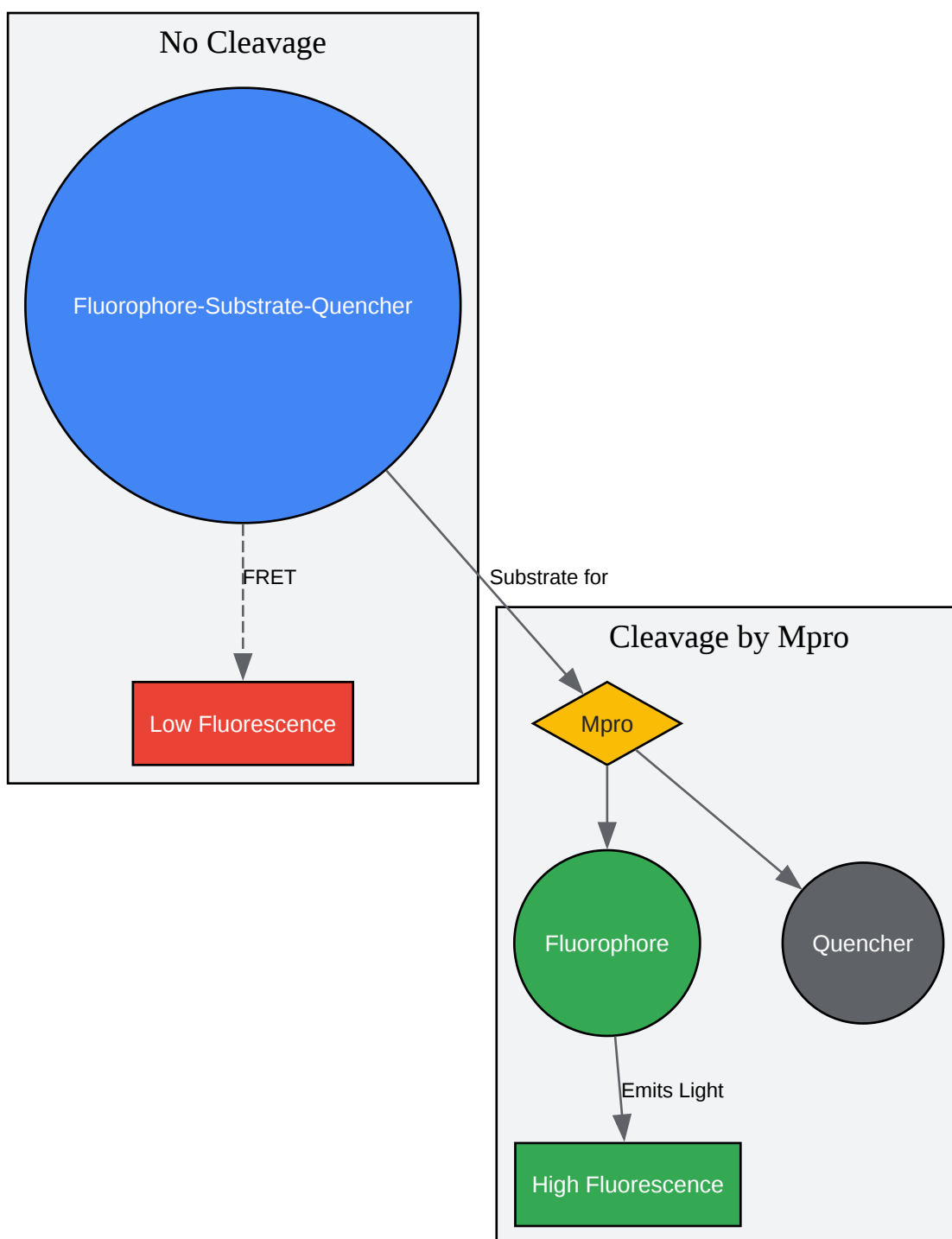
Compound	IC50 (μM)
SARS-CoV-2 Mpro-IN-5	[Calculated Value]
GC376 (Positive Control)	[Known Value]

Visualizations



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Caption: Experimental workflow for determining the IC₅₀ of **SARS-CoV-2 Mpro-IN-5**.



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Caption: Principle of the FRET-based assay for Mpro activity.

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